molecular formula C16H17ClN2O5 B046649 2-(2-(6-Chloro-pyrimidin-4-yloxy)-phenyl)-3,3-dimethoxy-propionic acid methyl ester CAS No. 143230-42-6

2-(2-(6-Chloro-pyrimidin-4-yloxy)-phenyl)-3,3-dimethoxy-propionic acid methyl ester

Cat. No. B046649
M. Wt: 352.77 g/mol
InChI Key: UCUILAKBJKOVIQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyrimidine derivatives often involves multi-step chemical reactions starting from basic pyrimidine structures. For instance, compounds like 4-(4,6-dimethoxylpyrimidin-2-yl)-3-thiourea carboxylic acid methyl ester are synthesized from 2-amino-4,6-dimethoxylpyrimidine through a series of reactions including treatment with potassium thiocyanate and methyl chloroformate (Ji, 2006).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be complex and is often elucidated through techniques such as X-ray diffraction analysis. For example, the crystal structure of pyrimidine derivatives like 4-(4,6-dimethoxylpyrimidin-2-yl)-3-thiourea carboxylic acid methyl ester showcases specific space groups and molecular dimensions, providing insights into the arrangement of atoms within the molecule (Ji, 2006).

Chemical Reactions and Properties

Pyrimidine compounds typically undergo various chemical reactions, including nucleophilic substitutions and cyclocondensations. These reactions are crucial for modifying the chemical structure and properties of the final compounds, such as altering their solubility, reactivity, and potential biological activities (Bitha et al., 1988).

Physical Properties Analysis

The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystalline structure, are essential for their practical applications. These properties are determined through various analytical techniques, including IR, NMR, and single-crystal X-ray diffraction analysis, providing valuable information for the compound's handling and storage (Nagarajaiah & Begum, 2015).

Scientific Research Applications

Synthesis and Biological Evaluation

  • Anticancer and Anti-5-lipoxygenase Agents : The compound shows potential in the synthesis of novel pyrazolopyrimidines derivatives that exhibit cytotoxic and 5-lipoxygenase inhibition activities, indicating its relevance in anticancer research (Rahmouni et al., 2016).

Structural Modifications and Chemical Analysis

  • Crystallography and Molecular Structure : The compound's derivatives have been studied for their crystal structures and conformational features, aiding in the understanding of molecular interactions and aggregation (Nagarajaiah & Begum, 2015).

Pharmacological Potential

  • Anti-inflammatory Activities : Some derivatives of the compound have shown moderate anti-inflammatory activity, suggesting its potential use in developing anti-inflammatory drugs (Tozkoparan et al., 1999).

Synthesis and Chemical Reactions

  • Diversity-Oriented Synthesis : The compound plays a role in the synthesis of various heterocyclic systems with potential biological activities, underlining its importance in chemical research (Berzosa et al., 2011).

Antimicrobial Applications

  • Antimicrobial Agent Synthesis : Research has explored the use of derivatives of this compound in synthesizing new antimicrobial agents, contributing to the development of new drugs (Hossan et al., 2012).

properties

IUPAC Name

methyl 2-[2-(6-chloropyrimidin-4-yl)oxyphenyl]-3,3-dimethoxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O5/c1-21-15(20)14(16(22-2)23-3)10-6-4-5-7-11(10)24-13-8-12(17)18-9-19-13/h4-9,14,16H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCUILAKBJKOVIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C(C1=CC=CC=C1OC2=CC(=NC=N2)Cl)C(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801150767
Record name Methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3,3-dimethoxypropanoate
Source EPA DSSTox
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Molecular Weight

352.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(6-Chloro-pyrimidin-4-yloxy)-phenyl)-3,3-dimethoxy-propionic acid methyl ester

CAS RN

143230-42-6
Record name Methyl 2-[(6-chloro-4-pyrimidinyl)oxy]-α-(dimethoxymethyl)benzeneacetate
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Record name 2-(2-(6-Chloro-pyrimidin-4-yloxy)-phenyl)-3,3-dimethoxy-propionic acid methyl ester
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Record name Methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3,3-dimethoxypropanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[2-(6-Chloro-pyrimidin-4-yloxy)-phenyl]-3,3-dimethoxy-propionic acid methyl ester
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